![molecular formula C18H27N5O3 B2833285 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1234955-69-1](/img/structure/B2833285.png)
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as carbamoyl and oxalamide, which are often found in biologically active compounds .
Synthesis Analysis
While specific synthesis details for this compound are not available, compounds with similar structures are often synthesized via amide coupling reactions or through the use of carbonyl chemistry .Molecular Structure Analysis
The compound contains a piperidine ring, which is a common motif in many pharmaceuticals. The tert-butylcarbamoyl group is likely to add steric bulk to the molecule, which can influence its binding properties .Scientific Research Applications
- Significance : PROTACs are designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. The rigid linker in this compound enhances the 3D orientation of the PROTAC, impacting ternary complex formation and drug-like properties .
- Significance : It participates in the synthesis of enantiomerically enriched protected piperidines, which find applications in pharmaceuticals and natural product synthesis .
Protein Degradation (PROTAC Development)
Organocatalysis
Natural Product Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-18(2,3)22-17(26)23-9-6-13(7-10-23)11-20-15(24)16(25)21-14-5-4-8-19-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOKIBPYORWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide |
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